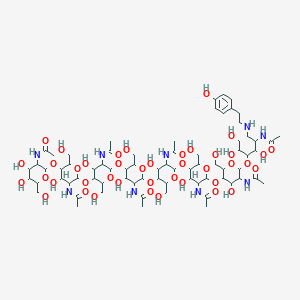

N-Acetylchitooctaose

Description

Contextualization of Chitin (B13524) Oligosaccharides as Bioregulators in Biological Systems

Chitin, a polymer of N-acetyl-D-glucosamine, is a major structural component of fungal cell walls and the exoskeletons of various organisms like insects and crustaceans. biorxiv.orgnih.gov While absent in plants, they possess enzymes called chitinases that can degrade fungal cell walls, releasing chitin fragments known as chitooligosaccharides (COs). nih.govoup.com These COs, including N-acetylchitooligosaccharides, function as potent bioregulators, or elicitors, that trigger a variety of defense responses in a wide range of plants, from monocots to dicots. pnas.orgoup.com

The recognition of these "non-self" molecules by plant cells is a fundamental aspect of their innate immunity, often referred to as microbe-associated molecular pattern (MAMP)-triggered immunity. biorxiv.orgcnr.it This recognition initiates a signaling cascade leading to various defense mechanisms, such as the production of reactive oxygen species (ROS), reinforcement of cell walls, and the synthesis of antimicrobial compounds called phytoalexins. pnas.orgmdpi.com The ability of plants to perceive and respond to chitin oligosaccharides is a conserved defense mechanism against potential fungal pathogens. pnas.orgpnas.org Interestingly, modified chitin oligosaccharides, known as Nod factors, also play a crucial role in the symbiotic relationship between legumes and rhizobial bacteria, highlighting the diverse regulatory roles of these molecules in plant-microbe interactions. pnas.orgoup.com

N-Acetylchitooctaose as a Specific Chitin Oligosaccharide of Advanced Research Interest

Among the various chitin oligosaccharides, this compound, a molecule with a degree of polymerization of eight, has emerged as a subject of significant research interest. Studies have shown that the biological activity of chitin oligosaccharides is often size-dependent, with longer chains generally being more effective elicitors. oup.com this compound, in particular, has demonstrated high-affinity binding to plant cell plasma membranes and is a potent inducer of defense responses. oup.comresearchgate.net

Research in various plant species, including rice and soybean, has highlighted the specificity and efficacy of this compound. For instance, in soybean, this compound showed complete inhibition of ligand binding at low concentrations, indicating a strong preference by the plant's receptor system. oup.com Similarly, in rice cell cultures, this compound is a powerful elicitor, inducing a suite of defense reactions and significant changes in gene expression. nih.govnih.gov This has led to its use as a model elicitor in numerous studies aimed at dissecting the molecular mechanisms of plant immunity. pnas.orgnih.govresearchgate.net

The specific molecular interactions of this compound with plant receptors are a key area of investigation. In rice, a chitin elicitor-binding protein (CEBiP) and a receptor kinase (OsCERK1) have been identified as crucial components in perceiving chitin signals. biorxiv.orgcnr.itfrontiersin.org In Arabidopsis thaliana, the receptor-like kinase AtCERK1 is essential for chitin signaling. pnas.org The use of this compound in these studies has been instrumental in identifying and characterizing these and other components of the chitin signaling pathway. pnas.orgfrontiersin.org

Historical Perspective and Evolution of this compound Research in Plant Science

The study of plant responses to microbial components has a long history, but the specific focus on chitin and its fragments as elicitors gained significant traction in the latter half of the 20th century. Early research established that plants could recognize and respond to molecules from fungal cell walls. oup.com The development of techniques to produce and purify chitin oligosaccharides of specific lengths allowed for more precise investigations into their biological activities.

The 1990s marked a significant period in the evolution of this research, with studies demonstrating that N-acetylchitooligosaccharides larger than a pentamer were potent elicitors in rice cells. oup.com This led to the use of defined oligosaccharides like this compound in subsequent research to ensure consistency and allow for detailed structure-activity relationship studies. The identification of high-affinity binding sites for this compound on plant plasma membranes provided strong evidence for the existence of specific receptors. oup.comoup.com

The turn of the 21st century saw the application of molecular genetics and genomics to this field. The identification of the CEBiP protein in rice in 2006 was a landmark discovery, providing a molecular handle to dissect the perception mechanism. pnas.orgfrontiersin.org Subsequent research in model organisms like Arabidopsis and rice led to the identification of other key signaling components, including receptor-like kinases and downstream signaling molecules. pnas.orgfrontiersin.org The use of this compound as a specific elicitor has been central to these advancements, enabling researchers to probe the intricacies of plant immune signaling with a high degree of precision. nih.govresearchgate.netjspb.jp

Interactive Data Table: Properties of this compound

Structure

2D Structure

Properties

CAS No. |

150921-27-0 |

|---|---|

Molecular Formula |

C72H117N9O41 |

Molecular Weight |

1764.7 g/mol |

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-1,2,4-trihydroxy-6-[2-(4-hydroxyphenyl)ethylamino]hexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |

InChI Key |

OVXKCXRAHKVFNJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |

Synonyms |

(GlcNAc)8 N-acetylchitooctaose |

Origin of Product |

United States |

Biosynthesis and Derivation Pathways of N Acetylchitooctaose

Enzymatic Production from Chitin (B13524) and Chitosan (B1678972)

The generation of N-acetylchitooctaose from the abundant biopolymers chitin and chitosan is primarily achieved through controlled enzymatic hydrolysis. This "green" approach offers a high degree of specificity, yielding well-defined oligosaccharides under mild reaction conditions. researchgate.net

Role of Chitinases and Chitosanases in Controlled Oligosaccharide Generation

The enzymatic breakdown of chitin and chitosan relies on the specific actions of chitinases and chitosanases. mdpi.com

Chitinases (EC 3.2.1.14) primarily hydrolyze the β-(1,4)-glycosidic bonds between N-acetyl-D-glucosamine (GlcNAc) residues, which are the building blocks of chitin. mdpi.com Their activity is influenced by the degree of acetylation (DA) of the substrate, with higher activity observed on more acetylated chains. mdpi.com Endo-chitinases randomly cleave internal glycosidic bonds, producing a mixture of oligosaccharides of varying lengths, including this compound. mdpi.com In contrast, exo-chitinases act on the ends of the chitin chain, typically releasing chitobiose ((GlcNAc)₂) units. mdpi.com

The controlled action of these enzymes, often used in combination or sequentially, allows for the generation of specific chitooligosaccharides. For instance, by carefully selecting the enzyme, substrate, and reaction conditions (e.g., pH, temperature, and incubation time), the production of oligosaccharides within a desired size range, including the octaose, can be optimized. mdpi.com For example, a bifunctional chitinase (B1577495) from Paenibacillus shirakamiensis has been shown to produce a diverse range of N-acetyl chitooligosaccharides. nih.gov

Chemo-Enzymatic Synthesis Approaches for Defined Oligomers

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce highly specific oligosaccharides. nih.gov This approach is particularly valuable for synthesizing defined oligomers like this compound and its derivatives. researchgate.net

One strategy involves using enzymes with transglycosylation activity. researchgate.net In this process, an enzyme cleaves a glycosidic bond in a donor substrate and transfers the resulting sugar moiety to an acceptor molecule, forming a new, longer oligosaccharide. By engineering enzymes, such as β-N-acetylhexosaminidases, researchers have enhanced their transglycosylation capabilities to synthesize derivatized chitooligomers. researchgate.net This method allows for the step-wise elongation of a smaller oligosaccharide chain to achieve the desired length, such as an octaose.

Another chemo-enzymatic approach involves the use of a chemically synthesized precursor that is then acted upon by an enzyme. For example, a chemically synthesized disaccharide monomer can be polymerized by a chitinase under specific conditions to generate oligosaccharides of a defined repeating unit. researchgate.net This powerful combination of chemical and enzymatic tools provides a pathway to novel oligosaccharide structures that may not be readily accessible through purely chemical or enzymatic methods alone. nih.govbeilstein-journals.org

Chemical Synthesis Methodologies

While enzymatic methods are prevalent, chemical synthesis offers an alternative route to this compound, particularly when specific modifications or high purity are required.

Multi-step Synthetic Routes for Oligosaccharide Preparation

The chemical synthesis of a complex oligosaccharide like this compound is a challenging, multi-step process. mdpi.com It requires a carefully planned strategy involving:

Protection and Deprotection: The multiple hydroxyl and amino groups on the GlcNAc monomers must be selectively protected and deprotected to ensure that the glycosidic bonds form at the correct positions.

Glycosylation Reactions: The core of the synthesis involves the formation of β-(1,4)-glycosidic linkages between the sugar units. This requires the use of specific activating groups and catalysts to control the stereochemistry of the newly formed bond.

Purification: After each step, rigorous purification is necessary to remove byproducts and unreacted starting materials.

These multi-step syntheses, while often laborious, provide precise control over the final structure of the oligosaccharide. mdpi.com

Synthesis of Specific this compound Derivatives for Research Applications

Chemical synthesis is particularly advantageous for creating specific derivatives of this compound for research purposes. nih.govscholarsresearchlibrary.complos.org By introducing modifications at specific positions on the oligosaccharide chain, researchers can probe the structure-activity relationships of these molecules. For example, biotinylated this compound has been synthesized to facilitate its use in binding studies and other biochemical assays. unina.it Other derivatives might include the attachment of fluorescent tags or the alteration of specific functional groups to investigate their role in biological processes. The synthesis of such derivatives often involves the preparation of specific building blocks, such as 2-DEOXY-2-(TETRACHLOROPHTHALIMIDO)-D-glucose and 3,6-O-Dibenzyl-2-tetrachlorophthalimide-1-p-toluenesulfonyl-glucopyranose, which are then incorporated into the multi-step synthesis. lookchem.comchemicalbook.com

Laboratory-Scale Preparation and Purification Techniques

The preparation of this compound on a laboratory scale, whether through enzymatic or chemical methods, requires effective purification techniques to isolate the desired oligosaccharide from a complex mixture.

Following enzymatic hydrolysis or chemical synthesis, the reaction mixture typically contains a range of oligosaccharides with different degrees of polymerization, as well as unreacted starting materials and other byproducts. Several chromatographic techniques are employed for purification:

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. Larger oligosaccharides elute before smaller ones, allowing for the separation of this compound from shorter and longer chain oligomers. researchgate.net

Ion-Exchange Chromatography (IEC): This technique is useful for separating oligosaccharides based on their charge, which can be influenced by the degree of deacetylation. researchgate.net

Affinity Chromatography: This method utilizes the specific binding affinity of the oligosaccharide for a particular ligand immobilized on a stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often in a reversed-phase or normal-phase mode, offers high-resolution separation and is a powerful tool for both the purification and analysis of this compound. researchgate.net

Thin-layer chromatography (TLC) is also a common and rapid method for monitoring the progress of the reaction and for the initial analysis of the product mixture. mdpi.com The combination of these techniques allows for the isolation of highly pure this compound for research applications. researchgate.net

Mechanisms of Action: N Acetylchitooctaose in Plant Immunity and Signaling

Perception and Recognition by Plant Cells

The initial and critical step in N-acetylchitooctaose-induced immunity is its perception by receptors located on the plant cell's plasma membrane. irispublishers.com This recognition event is highly specific and sets in motion a series of downstream signaling events.

Identification and Characterization of this compound Receptors

The identification of proteins that bind with high affinity to this compound has been a pivotal achievement in understanding plant immunity. pnas.orgoup.com These receptors are crucial for distinguishing the chitin (B13524) fragments from self-molecules and initiating a defensive stance. nih.gov

The Chitin Elicitor Binding Protein (CEBiP) was one of the first high-affinity binding proteins for chitin elicitors identified in the plasma membrane of rice cells. pnas.orgnih.gov CEBiP is a glycoprotein (B1211001) that features two extracellular Lysin motifs (LysM), which are crucial for binding chitin oligosaccharides, and a transmembrane domain. pnas.orgnih.gov However, it lacks an intracellular signaling domain, suggesting it works in concert with other proteins to transmit the signal across the membrane. pnas.orgnih.gov

Studies using RNA interference to knockdown the CEBiP gene in rice cells resulted in a significant reduction in the oxidative burst and defense gene expression that is typically induced by this compound. pnas.org This demonstrated the essential role of CEBiP in perceiving the chitin signal. pnas.org Further research creating cebip knockout rice plants confirmed that CEBiP is the major chitin oligomer-binding protein and is central to the perception of these elicitors. nih.gov Interestingly, while CEBiP is crucial for the initial perception, its disruption only led to a significant decrease in disease resistance against a weakly virulent strain of Magnaporthe oryzae, suggesting the complexity of immune responses during actual pathogen infection. nih.gov

Table 1: Characteristics of Chitin Elicitor Binding Protein (CEBiP)

| Feature | Description | Source(s) |

|---|---|---|

| Localization | Plasma Membrane | pnas.orgnih.gov |

| Structure | Glycoprotein with two extracellular LysM motifs and a transmembrane domain. Lacks an intracellular kinase domain. | pnas.orgnih.govscienceopen.com |

| Function | High-affinity binding of chitin oligosaccharides like this compound. | pnas.orgnih.govnih.gov |

| Signaling Role | Acts as a primary receptor but requires a co-receptor for intracellular signal transduction. | pnas.orgnih.gov |

| Specificity | Specific for chitin elicitors; responses to other MAMPs like peptidoglycan and lipopolysaccharides are not affected in cebip mutants. | nih.gov |

The Lysin Motif (LysM) is a conserved protein domain that recognizes carbohydrates, playing a critical role in host-pathogen interactions. semanticscholar.org In plants, LysM-containing proteins function as pattern recognition receptors (PRRs) that sense chitin and activate immune responses. semanticscholar.orgbiorxiv.org These receptors are broadly classified into LysM receptor-like kinases (LYKs), LysM receptor-like proteins (LYPs), and LYK-related proteins (LYRs). biorxiv.orgnih.gov

In the model plant Arabidopsis thaliana, the LysM receptor-like kinase CERK1 (Chitin Elicitor Receptor Kinase 1) is a key player in chitin perception. semanticscholar.org CERK1 contains three extracellular LysM domains and is essential for chitin elicitor signaling. semanticscholar.orgpnas.org Unlike CEBiP, CERK1 possesses an intracellular kinase domain, enabling it to initiate downstream signaling cascades through phosphorylation. nih.gov The dimerization of CERK1 upon chitin binding is a crucial step for receptor activation and the transduction of the immune signal. semanticscholar.org

In rice, OsCERK1, a homolog of AtCERK1, works in cooperation with CEBiP to regulate chitin elicitor signaling. scienceopen.com While CEBiP is the primary binding protein on the cell surface, OsCERK1 is essential for the subsequent signal transduction. scienceopen.com This highlights a cooperative model where CEBiP binds the chitin elicitor and then forms a complex with OsCERK1 to activate downstream defense responses.

Table 2: Key LysM Receptors in Chitin Perception

| Receptor | Organism | Type | Key Function in Chitin Signaling | Source(s) |

|---|---|---|---|---|

| CEBiP | Rice (Oryza sativa) | LYP (LysM Receptor Protein) | Major chitin oligomer-binding protein on the cell surface. | pnas.orgnih.gov |

| AtCERK1 | Arabidopsis thaliana | LYK (LysM Receptor-Like Kinase) | Essential for chitin perception and signaling; possesses an intracellular kinase domain. | semanticscholar.orgpnas.orgnih.gov |

| OsCERK1 | Rice (Oryza sativa) | LYK (LysM Receptor-Like Kinase) | Cooperates with CEBiP to transduce the chitin signal. | scienceopen.com |

| AtLYK5 | Arabidopsis thaliana | LYR (LYK-Related) | Interacts with AtCERK1 to sense chitin oligosaccharides. | semanticscholar.org |

Receptor-Ligand Binding Specificity and Affinity in Plant Cell Membranes

The interaction between this compound and its receptors is characterized by high affinity and specificity. oup.comnih.gov Binding experiments using a radiolabeled derivative of this compound have demonstrated the presence of high-affinity binding sites in the plasma membranes of various plant species, including rice, wheat, barley, and carrot. oup.comnih.govnih.gov

Scatchard plot analysis revealed dissociation constant (Kd) values in the low millimolar range for barley (30 mM) and carrot (28 mM), indicating a strong binding affinity. oup.com The binding specificity of these receptors corresponds with the elicitor activity of different N-acetylchitooligosaccharides. oup.comnih.gov For instance, the binding affinity generally increases with the degree of polymerization of the chitin fragments, with longer chains like this compound showing strong activity. oup.com Competitive inhibition assays showed that N-acetylchito-oligosaccharides effectively inhibited the binding of the labeled ligand in a size-dependent manner, while structurally related but inactive sugars did not. oup.comnih.gov

The presence of these high-affinity binding sites correlates well with the ability of the plant cells to respond to the elicitor by generating reactive oxygen species (ROS) and other defense responses. oup.comnih.govoup.com This strong correlation underscores the functional role of these binding proteins as the primary perception machinery for chitin elicitors. oup.comnih.gov

Table 3: Binding Affinity of this compound Derivative in Different Plant Species

| Plant Species | Dissociation Constant (Kd) | Method | Source(s) |

|---|---|---|---|

| Barley | 30 mM | Scatchard Plot Analysis | oup.com |

| Carrot | 28 mM | Scatchard Plot Analysis | oup.com |

| Rice | ~45-52 nM (for half-maximal incorporation) | Photoaffinity Labeling and Affinity Cross-linking | nih.gov |

Downstream Intracellular Signaling Cascades

Following the perception of this compound by cell surface receptors, a rapid and complex network of intracellular signaling events is initiated. irispublishers.com These early events are crucial for amplifying the initial signal and activating a broad spectrum of defense responses.

Early Signaling Events Triggered by this compound Elicitation

The binding of this compound to its receptor complex triggers a series of rapid intracellular responses, often occurring within minutes. nih.gov These early signaling events include:

Ion Fluxes: One of the earliest detectable responses is a change in ion flow across the plasma membrane, including an influx of calcium ions (Ca2+) into the cytosol and an efflux of chloride (Cl-) and potassium (K+) ions. irispublishers.com The transient increase in cytosolic Ca2+ acts as a critical secondary messenger in plant defense signaling. conicet.gov.ar

Reactive Oxygen Species (ROS) Burst: The generation of reactive oxygen species, such as hydrogen peroxide (H2O2), is a hallmark of elicitor perception. irispublishers.comoup.com In rice and Arabidopsis, this compound induces a rapid and biphasic ROS burst. pnas.orgscienceopen.compnas.org This oxidative burst is thought to have multiple roles, including direct antimicrobial activity and as a signaling molecule to activate further defenses.

Mitogen-Activated Protein Kinase (MAPK) Activation: this compound treatment leads to the rapid phosphorylation and activation of specific mitogen-activated protein kinases. frontiersin.orgtandfonline.com In Arabidopsis, MPK11 is activated in response to this compound (ch8), along with other PAMPs like flg22 and elf18. frontiersin.orgtandfonline.comnih.govtandfonline.comfrontiersin.org This activation of MAPK cascades is a central component of the signaling pathway that relays the perception of the elicitor from the plasma membrane to the nucleus, ultimately leading to the transcriptional reprogramming of defense-related genes. irispublishers.com The suppression of MAPK activation in cerk1 mutants confirms that this event is downstream of the initial receptor recognition. pnas.org

Phytohormone Synthesis: There is evidence of positive crosstalk between different MAMP signaling pathways. For example, simultaneous treatment of rice cells with this compound and bacterial lipopolysaccharide (LPS) leads to an enhanced defense response. nih.govnih.gov This synergistic effect is associated with a specific enhancement in the synthesis of jasmonic acid (JA), indicating a role for this phytohormone in amplifying the downstream defense responses. nih.govnih.gov

These early signaling events are interconnected and form a complex network that ensures a rapid and robust response to the presence of potential pathogens, as signaled by this compound. nih.gov

Membrane Potential Changes and Specific Ion Fluxes

Concurrent with ROS generation, this compound perception leads to significant alterations in the plant cell's plasma membrane potential and triggers specific ion fluxes. oup.comoup.com A common early response is the depolarization of the cell membrane. csic.es This change in membrane potential is a result of the movement of ions across the plasma membrane. wikipedia.org

These ion fluxes are fundamental in regulating various cellular processes, including signaling cascades and the maintenance of turgor pressure. inra.fr The changes in ion concentrations and membrane potential are among the most immediate reactions of plant cells to elicitor perception. researchgate.net

Alkalinization of the Culture Medium as an Early Cellular Response

Another rapid response to this compound is the alkalinization of the extracellular medium. oup.comoup.com This change in pH is a consequence of the ion fluxes occurring across the plasma membrane, particularly the influx of protons (H+). nih.gov The uptake of H+ from the apoplast leads to an increase in the pH of the surrounding medium.

This alkalinization has been observed in various plant cell cultures, including those of rice, carrot, barley, and certain tobacco cell lines, upon treatment with N-acetylchitooligosaccharides. oup.comoup.com The ability of a cell line to induce medium alkalinization in response to the elicitor often correlates with the presence of high-affinity binding sites for this compound, suggesting it is a direct result of the initial perception event. oup.com The regulation of cellular and rhizosphere pH is a critical aspect of plant nutrient uptake and response to environmental stimuli. nih.gov

Mitogen-Activated Protein Kinase (MPK) Activation in Plant Defense

Following the initial events at the plasma membrane, the signal is transduced intracellularly, often involving a cascade of protein phosphorylations mediated by mitogen-activated protein kinases (MPKs). MPK cascades are central to plant immunity, translating external stimuli into cellular action. nih.gov

Activation of MPK3, MPK4, and MPK6 Signaling Modules

In Arabidopsis, the activation of MPK3, MPK4, and MPK6 is a common feature of the response to pathogen-associated molecular patterns (PAMPs). nih.govnih.gov While MPK3 and MPK6 are generally considered positive regulators of defense responses, MPK4 often acts as a negative regulator. nih.gov The activation of these MPKs is crucial for inducing downstream defense responses, such as the synthesis of phytoalexins and the production of ethylene (B1197577). frontiersin.org

Treatment with this compound, among other PAMPs, can lead to the activation of these key MPKs. nih.gov For instance, OXI1, a protein kinase, is required for the full activation of MPK3 and MPK6 in response to cellular injury and oxidative stress. frontiersin.org The activation of these MPK signaling modules represents a critical convergence point for various defense signaling pathways.

Specific Activation and Transcript Accumulation of MPK11 in Response to this compound

In addition to the well-established roles of MPK3, MPK4, and MPK6, research has identified MPK11 as a fourth elicitor-responsive MPK in Arabidopsis. nih.govnih.gov this compound (ch8) has been shown to be a potent inducer of both MPK11 transcript accumulation and an increase in MPK11 kinase activity. nih.govnih.govfrontiersin.org This response is rapid, indicating a direct role for MPK11 in early defense signaling. nih.govnih.govfrontiersin.org

The activation of MPK11 is not exclusive to chitin-derived elicitors; it is also triggered by other PAMPs like flg22 and elf18. nih.govnih.govfrontiersin.org Interestingly, studies have shown that MPK11 can interact with and phosphorylate the transcription factor ERF8 in vitro, suggesting a direct link to the regulation of gene expression. frontiersin.org The discovery of MPK11's responsiveness to this compound highlights the complexity and specificity of the MPK signaling network in plant immunity. nih.gov

Phytohormone Signaling Modulation

The perception of this compound also leads to the modulation of phytohormone signaling pathways, which are critical for coordinating a plant-wide defense response. Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and ethylene are key regulators of plant immunity. mdpi.com

This compound-Induced Biosynthesis and Role of Jasmonic Acid (JA)

This compound, a potent elicitor derived from chitin, plays a significant role in activating plant defense mechanisms, partly through the induction of phytohormone signaling pathways. Research has demonstrated that the perception of N-acetylchitooligosaccharides by plant cells leads to the biosynthesis of jasmonic acid (JA). oup.com In studies using cultured rice cells, a comprehensive analysis of phytohormones revealed a specific and enhanced synthesis of JA following treatment with this compound (also referred to as GN8). plos.orgnih.gov

This induced JA is not merely a byproduct of the defense activation but serves as a critical signaling molecule in the downstream amplification of the immune response. plos.orgnih.gov The accumulation of JA is implicated in the enhancement of subsequent defense outputs, indicating its role as a key intermediate in the signaling cascade initiated by this compound. plos.org This connection highlights a crucial link between the perception of a fungal-associated molecular pattern and the activation of a major defense-related hormone pathway.

Defense-Related Gene Expression Regulation

The recognition of this compound by plant cells triggers a significant reprogramming of gene expression, leading to the activation of a suite of defense-related genes. oup.comnih.gov This transcriptional regulation is a cornerstone of the induced immune response. Microarray analyses in rice treated with this compound have identified hundreds of responsive genes, with a significant number being upregulated. nih.gov The pattern of gene expression induced by this compound shows a remarkable similarity to that induced by other potent pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharides, suggesting a convergence of signaling pathways. oup.com This broad-scale genetic activation includes genes associated with phytoalexin biosynthesis, signaling components like protein kinases, and various transcription factors, underscoring the comprehensive nature of the defense response elicited. oup.comnih.gov

A key component of the this compound-induced gene expression profile is the upregulation of genes encoding antimicrobial proteins and enzymes, which are directly involved in combating pathogens. oup.com Among these, the induction of genes for hydrolytic enzymes such as endo-β-1,3-glucanase and chitinase (B1577495) is a well-documented response. oup.comoup.com In barley cells, for instance, N-acetylchitooligosaccharides were shown to elicit the expression of a single gene for endo-β-1,3-glucanase. oup.com Similarly, in suspension-cultured rice cells, treatment with this compound leads to the induced expression of genes for β-1,3-glucanase and class I chitinase. oup.com These enzymes can degrade the cell walls of invading fungal pathogens, thus acting as direct defense mechanisms. The table below summarizes key defense-related genes induced by this compound treatment in rice cells.

| Gene/Protein Class | Specific Example | Organism | Reference |

| Glucanase | Endo-β-1,3-Glucanase | Rice, Barley | oup.com, oup.com |

| Chitinase | Class I Chitinase (RCC1) | Rice | oup.com |

| Early Response Gene | EL2 | Rice | oup.com |

| Phytoalexin Biosynthesis | Diterpene Cyclase (OsDTC2) | Rice | oup.com |

Interplay and Crosstalk with Other Pathogen-Associated Molecular Patterns (PAMPs)

The plant immune system is adept at integrating signals from multiple PAMPs, often resulting in a more robust defense response than would be elicited by a single PAMP. This compound signaling pathways exhibit significant interplay and crosstalk with those of other PAMPs, such as bacterial lipopolysaccharides (LPS) and flagellin (B1172586). plos.orgnih.gov This interaction can manifest as priming or synergistic enhancement of defense outputs. plos.org

Priming is a physiological state in which a plant, after an initial stimulus, exhibits a faster and/or stronger defense response upon subsequent challenge. Research using suspension-cultured rice cells has shown that pretreatment with a low concentration of bacterial LPS can effectively prime the cells for an enhanced response to a subsequent treatment with this compound. plos.orgnih.gov This primed state results in a more potent activation of defense responses, such as the generation of reactive oxygen species (ROS), compared to treatment with this compound alone. plos.org This priming effect suggests that exposure to one type of PAMP can prepare the plant to respond more effectively to different microbial signatures it may encounter later.

Beyond priming, this compound can act synergistically with other MAMPs when perceived simultaneously. Studies have demonstrated that the concurrent treatment of rice cells with this compound and LPS results in a similar enhancement of defense responses as observed in priming experiments. plos.orgnih.gov This indicates that a positive crosstalk occurs rapidly within the signaling cascades. plos.orgnih.gov

This synergistic effect is not limited to LPS. Significant enhancement of ROS generation was also observed for combinations of this compound and flagellin (specifically the flg22 peptide). plos.org Furthermore, the simultaneous application of all three MAMPs—this compound, LPS, and flg22—resulted in an even greater enhancement of ROS production, indicating a cumulative synergistic effect between these distinct PAMP signaling pathways. plos.org

The following table illustrates the synergistic effect of co-treating rice cells with different MAMPs on the generation of Reactive Oxygen Species (ROS).

| MAMP Treatment | Outcome | Reference |

| This compound (GN8) alone | Baseline defense response | plos.org |

| LPS Pretreatment + GN8 | Primed (enhanced) defense response | plos.org, nih.gov |

| Simultaneous GN8 + LPS | Synergistic enhancement of defense response | plos.org, nih.gov |

| Simultaneous GN8 + flg22 | Synergistic enhancement of ROS generation | plos.org |

| Simultaneous GN8 + LPS + flg22 | Further enhancement of ROS generation | plos.org |

Systemic Plant Responses and Induced Resistance Attributable to this compound Elicitation

The defense response triggered by this compound is not always confined to the site of application. The elicitor can induce a state of systemic resistance, where localized treatment of one part of the plant leads to enhanced resistance in distant, untreated tissues. tandfonline.com In rice seedlings, for example, treating the roots with a closely related compound, N-acetylchitoheptaose, was shown to induce systemic resistance in the leaves against the rice blast fungus. tandfonline.com

This systemic response is accompanied by the activation of pathogenesis-related (PR) genes in the distal tissues. tandfonline.com For instance, the expression of PR genes like PR-1 and PR-10 was observed in the leaves of rice seedlings whose roots were treated with the elicitor. tandfonline.com This demonstrates the existence of a signal that is transmitted from the site of elicitor perception throughout the plant, preparing the entire organism for potential pathogen attack. tandfonline.com This phenomenon, known as induced systemic resistance (ISR) or systemic acquired resistance (SAR), is a critical component of the plant's ability to defend itself in a coordinated, whole-organism manner. uu.nlmdpi.com

Interactions with Microbial Systems

N-Acetylchitooctaose as a Fungal-Derived Elicitor in Plant-Microbe Interactions

Fragments of fungal cell walls, such as chitin (B13524) oligomers, can act as potent elicitors, triggering defense responses in plants. nih.govmdpi.com Plants recognize these molecules as pathogen-associated molecular patterns (PAMPs), which leads to the activation of PAMP-triggered immunity (PTI), a foundational layer of plant defense. mdpi.comnih.gov

This compound, as a component derived from the degradation of fungal chitin, functions as such an elicitor. nih.govmdpi.com Plant cells are capable of perceiving chitin fragments at subnanomolar concentrations. nih.gov Research has shown that the degree of polymerization of these chitin fragments is crucial for their elicitor activity. nih.gov Specifically, purified oligomers of N-acetylglucosamine with a degree of polymerization of seven or greater have been found to be strong elicitors of defense-related enzyme activities, such as peroxidase, in wheat leaves. nih.gov This indicates that this compound (with eight GlcNAc residues) is an effective activator of plant immune responses. nih.gov

The recognition of these chitin fragments by plant cell surface receptors initiates a signaling cascade that leads to various defense outputs, including the production of reactive oxygen species (ROS), synthesis of antimicrobial compounds known as phytoalexins, and the expression of defense-related genes. mdpi.com This recognition is a key aspect of the interaction between plants and potentially pathogenic fungi. nih.gov

Mechanistic Basis of this compound Recognition by Fungi

The mechanism by which fungi perceive this compound to stimulate their own chitin biosynthesis is a subject of ongoing investigation. The specificity of the activation, which requires defined lengths and structures of the oligosaccharides, suggests a receptor-mediated process. nih.gov

One hypothesis is that this compound binds directly to the chitin synthase enzyme. nih.gov This interaction could induce a conformational change in the enzyme, leading to increased catalytic activity. nih.gov Another possibility is that the oligosaccharide binds to a regulatory protein partner that is part of the larger chitin synthase complex. nih.gov This binding event would then trigger the activation of the catalytic subunit. nih.gov The saturable nature of the activation and the concentration-dependent effect strongly support the involvement of a specific binding site. nih.gov However, the exact molecular components and interactions that constitute this recognition and subsequent activation of chitin synthesis remain to be definitively identified. nih.gov

Advanced Analytical and Characterization Methodologies for N Acetylchitooctaose Research

Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis

A combination of spectroscopic and chromatographic methods provides a comprehensive toolkit for the detailed analysis of N-acetylchitooctaose.

Mass Spectrometry (e.g., MALDI-TOF/MS, LC-MALDI-MS/MS) for Oligosaccharide and Protein Identification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of oligosaccharides like this compound. creative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing biomolecules. creative-proteomics.combruker.com In this method, the sample is co-crystallized with a matrix that absorbs laser energy. utoronto.ca The laser pulse ionizes the matrix, which in turn transfers charge to the analyte, generating predominantly singly charged ions. bruker.comutoronto.ca These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight—larger ions travel slower. utoronto.ca This "soft" ionization technique is ideal for fragile molecules like proteins and oligosaccharides, as it minimizes fragmentation. creative-proteomics.com

For more complex mixtures or when additional separation is required, Liquid Chromatography (LC) can be coupled with MALDI-MS/MS. nih.gov In LC-MALDI-MS/MS, the sample is first separated by nanoscale liquid chromatography, and the resulting fractions are deposited onto a MALDI plate for subsequent mass spectrometry analysis. nih.gov This approach allows for the identification of components in complex mixtures and provides high-quality data. nih.gov Tandem mass spectrometry (MS/MS) capabilities further enhance structural analysis by allowing for the fragmentation of selected ions to elucidate their structure.

Table 1: Key Features of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Key Advantages for this compound Analysis |

| MALDI-TOF/MS | Sample is co-crystallized with a matrix and ionized by a laser. The time-of-flight of the ions is measured to determine their mass-to-charge ratio. bruker.comutoronto.ca | High speed, low sample volume requirement, suitable for fragile molecules, provides accurate molecular weight determination. creative-proteomics.combruker.com |

| LC-MALDI-MS/MS | Combines the separation power of liquid chromatography with the analytical capabilities of MALDI-TOF/MS. nih.gov | Allows for the analysis of complex mixtures, decouples chromatographic separation from MS data acquisition for higher quality data. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of molecules like this compound. hyphadiscovery.comemerypharma.com It provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional conformation of the molecule. uq.edu.au A suite of 1D and 2D NMR experiments is typically required for complete structural elucidation. emerypharma.comresearchgate.net

Table 2: Common NMR Experiments for this compound Structure Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Provides details on the chemical environment and connectivity of protons. emerypharma.com |

| ¹H-¹H COSY | Shows correlations between coupled protons. emerypharma.com |

| HSQC | Reveals correlations between protons and their directly attached carbons. emerypharma.com |

| HMBC | Displays correlations between protons and carbons over multiple bonds. emerypharma.com |

| NOESY | Indicates through-space proximity of protons, aiding in conformational analysis. hyphadiscovery.com |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk The method is based on the principle that different covalent bonds absorb infrared radiation at specific and characteristic frequencies, causing them to vibrate (stretch and bend). scienceready.com.au By analyzing the absorption spectrum, which is typically plotted as transmittance versus wavenumber (cm⁻¹), the presence or absence of key functional groups can be determined. scienceready.com.auspectroscopyonline.com

For a molecule like this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as hydroxyl (O-H) groups, which appear as a broad band, and amide groups, which show characteristic N-H and C=O stretching vibrations. scienceready.com.aulibretexts.org The region of the IR spectrum between approximately 1500 and 500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule, providing a molecular fingerprint that can be used for identification when compared to a reference spectrum. studymind.co.uklibretexts.org While IR spectroscopy alone cannot determine the complete structure of a complex molecule, it serves as a valuable tool for confirming the presence of expected functional groups and for quick quality control checks. libretexts.org

Chromatographic Separations (e.g., Gel Filtration, Reverse Phase Chromatography) for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound from complex mixtures. Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. nih.govslideshare.net The stationary phase consists of porous beads. bio-rad.com Larger molecules that cannot enter the pores pass through the column quickly, while smaller molecules diffuse into the pores and are delayed, resulting in their separation. slideshare.netbio-rad.com This gentle technique is well-suited for purifying biomolecules as it can be performed under conditions that maintain their stability and activity. nih.gov

Reverse phase chromatography is another powerful separation technique that can be used for the purification of this compound. unina.it In this method, the stationary phase is nonpolar, and a polar mobile phase is used. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By gradually changing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated. slideshare.net

Receptor Binding and Ligand Affinity Assays

Understanding the interaction of this compound with its biological targets is crucial for elucidating its mechanism of action. Receptor binding assays are the primary tools used for this purpose.

Radioligand Binding Assays Using Labeled this compound Derivatives

Radioligand binding assays are a sensitive and widely used method to characterize receptor-ligand interactions. nih.gov These assays typically involve incubating a receptor preparation with a radiolabeled ligand. sci-hub.se For this compound, this requires the synthesis of a derivative that can be labeled with a radioisotope, such as Iodine-125 ([¹²⁵I]). nih.gov

In these experiments, a preparation containing the receptor of interest is incubated with increasing concentrations of the radiolabeled this compound derivative. nih.gov By measuring the amount of bound radioligand at each concentration, a saturation curve can be generated. nih.gov From this curve, key parameters such as the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor, and the maximum number of binding sites (Bmax), can be determined. nih.gov Competition binding assays can also be performed, where the ability of unlabeled this compound or other related compounds to displace the radiolabeled ligand is measured. nih.gov This allows for the determination of the affinity and specificity of the unlabeled ligands. nih.gov For instance, research on rice cells has utilized [¹²⁵I]-labeled this compound conjugates to identify a high-affinity binding protein. nih.gov These studies demonstrated saturable binding and showed that the labeling could be inhibited by unlabeled N-acetylchito-oligosaccharides in a size-dependent manner, confirming the specificity of the interaction. nih.gov

Table 3: Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Significance |

| Equilibrium Dissociation Constant (Kd) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov | A measure of the affinity of the ligand for the receptor; a lower Kd indicates higher affinity. sci-hub.se |

| Maximum Binding Capacity (Bmax) | The total number of receptors in the preparation. nih.gov | Provides information on the density of the receptor in the tissue or cell preparation. |

| Hill Slope (nH) | A measure of the cooperativity of binding. nih.gov | Indicates whether the binding of one ligand molecule influences the binding of subsequent molecules. |

Biotinylated Ligand Affinity-Based Techniques (e.g., Affinity Cross-linking, Avidin (B1170675) Affinity Chromatography)

Biotinylated ligand affinity-based techniques offer a powerful, non-radioactive approach for studying the interaction between this compound and its binding proteins. nih.govoup.com These methods leverage the high-affinity interaction between biotin (B1667282) and avidin.

Affinity Cross-linking: In this technique, a biotinylated derivative of this compound, such as a biocytin (B1667093) hydrazide conjugate (GN8-Bio), is synthesized. nih.govoup.com This conjugate is then incubated with plant plasma or microsomal membrane preparations. nih.gov A cross-linking agent, like glutaraldehyde (B144438) or 3,3′-Dithiobis[sulfosuccinimidyl propionate] (DTSSP), is used to covalently link the biotinylated this compound to its binding protein. oup.comnih.gov The resulting biotin-tagged protein can be detected and its molecular weight determined. oup.comoup.com For instance, this method was successfully used to characterize the chitin (B13524) elicitor binding protein (CEBiP) in rice and carrot cells. nih.govoup.com

Avidin Affinity Chromatography: Following affinity cross-linking with a biotinylated ligand, avidin affinity chromatography can be employed for the purification of the tagged protein. nih.govoup.comcube-biotech.com The biotinylated protein-ligand complex is captured on a column containing immobilized avidin. oup.com After washing away non-specifically bound proteins, the target protein can be eluted. oup.comcube-biotech.com This purification strategy has been instrumental in the isolation and subsequent identification of CEBiP through techniques like LC-MALDI-MS/MS after tryptic digestion. nih.govoup.com

The use of biotinylated this compound provides several advantages, including the ability to analyze receptor-ligand interactions without radioactive materials and a straightforward method for the isolation and identification of receptor molecules. nih.govoup.com

Scatchard Plot Analysis for Quantitative Determination of Binding Kinetics (Kd values)

Scatchard plot analysis is a classical method used to determine the binding affinity (dissociation constant, Kd) and the number of binding sites (Bmax) for a ligand-receptor interaction. oup.comgraphpad.comscribd.com In the context of this compound research, this analysis involves incubating plant plasma membrane preparations with varying concentrations of a radiolabeled this compound derivative, such as 125I-labeled 2-(4-aminophenyl)ethylamino derivative of this compound ([125I]-(GlcNAc)8-APEA). oup.comoup.com

The analysis of binding data from saturation experiments, when plotted as bound/free ligand concentration versus bound ligand concentration, yields a linear relationship for a single class of binding sites. graphpad.comscribd.com The slope of this line is equal to -1/Kd, and the x-intercept represents the Bmax. graphpad.com

Table 1: Binding Kinetics of this compound Derivatives in Different Plant Species

This quantitative approach has been crucial in demonstrating the high-affinity binding of this compound to plasma membranes of various plants, including soybean, barley, and carrot, further supporting the role of these binding sites as functional receptors. oup.comoup.com

Quantitative Assessment of Biological Activity and Signaling Responses

Measurement of Reactive Oxygen Species (ROS) Generation (e.g., Luminol (B1675438) Chemiluminescence Assay)

A key and rapid response of plant cells to elicitors like this compound is the production of reactive oxygen species (ROS), often referred to as an oxidative burst. oup.comoup.com The generation of ROS can be quantitatively measured using a luminol-based chemiluminescence assay. oup.comoup.comnih.gov This highly sensitive method detects the light emitted when luminol is oxidized, a process that is enhanced in the presence of ROS such as hydrogen peroxide and superoxide (B77818) anions. nih.govchemrxiv.org

In a typical assay, plant cells or tissues are treated with this compound, and the subsequent ROS production is monitored over time using a luminometer. oup.complos.orgresearchgate.net The intensity of the chemiluminescence is proportional to the amount of ROS generated. researchgate.net This assay has been widely used to demonstrate that this compound induces a rapid and transient burst of ROS in various plant systems, including rice, barley, and carrot cells. oup.comoup.comoup.com The specificity of this response is often confirmed by its dependence on the size of the N-acetylchitooligosaccharide, with longer chains like the octaose being more active. jspb.jp

Analysis of Phytohormone Levels and Metabolite Profiling

The perception of this compound can trigger significant changes in the plant's metabolic and hormonal landscape. Advanced analytical techniques are employed to profile these changes.

Phytohormone Analysis: this compound has been shown to induce the biosynthesis of key defense-related phytohormones, such as jasmonic acid. plos.org The levels of these hormones can be quantified using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), providing insights into the signaling pathways activated by the elicitor. plos.org

Metabolite Profiling: Metabolomics, the large-scale study of small molecules within a biological system, offers a comprehensive view of the metabolic state of plant cells following this compound treatment. wikipedia.orgmit.edu Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify a wide range of metabolites. wikipedia.orgresearchgate.net This approach can reveal the activation of specific secondary metabolic pathways, leading to the production of defense compounds like phytoalexins. researchgate.net

Gene Expression Profiling via Quantitative Real-Time PCR and Microarray Analysis

To understand the molecular mechanisms underlying the plant's response to this compound, researchers analyze the expression of defense-related genes.

Quantitative Real-Time PCR (qRT-PCR): This technique allows for the sensitive and accurate quantification of specific mRNA transcripts. thermofisher.comnih.gov By designing primers for target genes, researchers can measure the change in their expression levels after this compound treatment. biohealth-munich.de qRT-PCR is often used to validate the results of broader-scale analyses like microarrays and to study the expression dynamics of a smaller set of key genes. thermofisher.com For example, the induction of genes encoding pathogenesis-related (PR) proteins and enzymes involved in phytoalexin biosynthesis has been confirmed using qRT-PCR. plos.org

Microarray Analysis: DNA microarrays provide a high-throughput platform to simultaneously monitor the expression levels of thousands of genes. wikipedia.orgoatext.com In a typical experiment, RNA is extracted from control and this compound-treated plant cells, reverse-transcribed into cDNA, labeled with fluorescent dyes, and hybridized to a microarray chip containing probes for a large number of genes. wikipedia.orgnih.gov The relative fluorescence intensity for each spot on the array indicates the level of gene expression. wikipedia.org Microarray studies have revealed that this compound treatment leads to significant changes in the expression of a wide range of genes, including those involved in signal transduction, defense responses, and secondary metabolism. nih.govup.ac.za For instance, a microarray analysis in rice cells treated with this compound identified 166 induced and 93 repressed genes, including several calcium-dependent protein kinases. nih.gov

Table 2: Examples of Genes with Altered Expression in Response to this compound

Cellular Response Assays (e.g., Alkalinization of Culture Medium, Membrane Potential Measurements)

The interaction of this compound with its receptor at the plasma membrane triggers rapid changes in cellular physiology that can be monitored using specific assays.

Alkalinization of Culture Medium: One of the early responses to elicitor perception is a change in ion fluxes across the plasma membrane, leading to an increase in the pH of the extracellular medium. oup.com This alkalinization can be measured using a pH meter and serves as an indicator of elicitor activity. oup.com A good correlation has been observed between the presence of high-affinity binding proteins for this compound and the induction of medium alkalinization in different plant cell lines. oup.comoup.com

Membrane Potential Measurements: Elicitor binding can also cause a depolarization of the plasma membrane. oup.com Changes in membrane potential can be measured using microelectrodes inserted into individual cells. These electrophysiological measurements provide direct evidence of the early signaling events occurring at the plasma membrane upon this compound perception. oup.com

Structure Activity Relationship Sar Studies of N Acetylchitooctaose

Influence of Oligosaccharide Degree of Polymerization on Elicitor Activity and Receptor Interaction

The degree of polymerization (DP), or the number of N-acetylglucosamine units in the chain, is a critical determinant of the elicitor activity of chitin (B13524) oligosaccharides. Research has consistently shown that a minimum chain length is required to trigger plant defense responses, and that the intensity of this response often increases with chain length up to a certain point.

Studies on soybean suspension cells have demonstrated a size-dependent induction of medium alkalinization, a known defense response, upon treatment with N-acetylchitooligosaccharides. oup.com Oligomers with a higher degree of polymerization, such as N-acetylchitooctaose ([GlcNAc]8), induced a greater change in pH compared to those with a lesser degree of polymerization. oup.com This suggests that longer chains are more effective at initiating this particular defense signal. Similarly, in rice cells, N-acetylchitooligosaccharides of a specific size are potent elicitors. researchgate.net

The interaction with plasma membrane receptors also shows a clear preference for longer oligosaccharides. In soybean plasma membrane-enriched fractions, this compound was found to be a potent inhibitor of ligand binding, indicating a high affinity for the receptor. oup.com Inhibition analysis revealed that larger chitin oligosaccharides were more effective inhibitors of ligand binding, with this compound showing complete inhibition at a concentration of 25 μM. oup.com In contrast, N-acetylglucosamine (the monomer) and chitobiose (the dimer) showed no inhibitory effects at much higher concentrations. oup.com This size-dependent binding preference underscores the importance of the octasaccharide structure for effective receptor engagement.

| Oligosaccharide (Degree of Polymerization) | Elicitor Activity (Soybean Cells) | Receptor Binding Inhibition (Soybean Plasma Membrane) |

|---|---|---|

| N-Acetylglucosamine (DP=1) | No significant activity | No inhibition at 250 μM |

| Chitobiose (DP=2) | Low activity | No inhibition at 250 μM |

| This compound (DP=8) | High activity (greater ΔpH) | High (ID50 ≈ 50 nM) |

Specificity of this compound Structure in Receptor Recognition and Binding

The interaction between this compound and its receptor is highly specific, relying on a precise molecular architecture. The receptor system is able to distinguish not only the length of the oligosaccharide chain but also the nature of its constituent monomers.

A key aspect of this specificity is the N-acetyl group. Studies comparing N-acetylated chitin oligosaccharides with their deacetylated counterparts (chitosan oligosaccharides) have revealed a significant difference in their ability to elicit defense responses. For instance, treatment of soybean suspension cells with chitosan (B1678972) oligosaccharides did not result in any measurable change in the medium's pH, a response strongly induced by N-acetylated forms. oup.com This indicates that the N-acetyl group is a crucial recognition element for the receptor.

The binding specificity has been further characterized using biotinylated this compound (GN8-Bio) to identify the chitin elicitor binding protein (CEBiP) in rice cell plasma membranes. oup.com The binding of GN8-Bio to CEBiP was specific and could be completely inhibited by an excess of unlabeled this compound, confirming the specific nature of the interaction. oup.com The inhibitory potency of other N-acetylchitooligosaccharides was dependent on their size, which aligns with the observed elicitor activity. oup.com This demonstrates that the receptor has a well-defined binding pocket that accommodates the specific length and chemical features of this compound. The structural basis for this specificity lies in the cooperative adjustment between the receptor, the peptide, and in some cases, the MHC protein, a process known as conformational melding. nih.gov

| Compound | Receptor Binding (Soybean Plasma Membrane) | Elicitor Response (Soybean Cell Alkalinization) |

|---|---|---|

| This compound | High Affinity | Strong Induction |

| Chitosan Heptaose (deacetylated) | No measurable binding | No measurable response |

Identification of Key Structural Motifs for Enhanced Biological Potency and Selectivity

While the entire this compound molecule contributes to its activity, specific structural motifs are particularly important for its biological potency and selectivity. The N-acetyl groups along the β-1,4-linked N-acetylglucosamine backbone are fundamental for recognition. The consistent presence of these acetyl groups is a key determinant of activity, as their removal to form chitosan significantly diminishes or alters the biological response. oup.comresearchgate.net

Further investigations into the structural requirements for high-affinity binding have highlighted the importance of the oligosaccharide's three-dimensional conformation. The β-1,4-glycosidic linkages create a specific spatial arrangement of the sugar units and their N-acetyl groups, which is complementary to the binding site of the receptor. Any alteration in this linkage or the stereochemistry of the sugar units would likely disrupt the interaction.

In the context of receptor-like kinases that perceive such oligosaccharides, structural features within the receptor itself, such as lysin motifs (LysM) and disulfide bridges formed by CXC motifs, are critical for proper protein folding, localization to the plasma membrane, and ultimately, ligand binding and biological function. researchgate.net While not a feature of the oligosaccharide itself, the presence of these motifs in the receptor underscores the co-evolution of specific recognition modules for these conserved microbial patterns.

Comparative SAR with Other Chitin Oligosaccharides (e.g., Heptaose, Hexaose, Pentamer)

Comparative studies of this compound with other chitin oligosaccharides of varying lengths have been instrumental in defining the optimal structure for elicitor activity. The general trend observed is that elicitor activity increases with the degree of polymerization up to a certain point.

In soybean cells, this compound ([GlcNAc]₈) consistently demonstrates higher activity in inducing medium alkalinization and in competitive binding assays compared to shorter oligosaccharides like pentamers ([GlcNAc]₅) and hexamers ([GlcNAc]₆). oup.com Similarly, in rice cells, N-acetylchitoheptaose and this compound have been shown to have comparable and sufficient eliciting activity for inducing defense responses. plos.org This suggests that for certain plant systems, an optimal chain length for maximal activity lies in the range of seven to eight residues.

While this compound is a potent elicitor, some studies have shown that even slightly shorter oligomers can exhibit significant activity. For example, N-acetylchitoheptaose is also a strong elicitor in many systems. plos.org However, as the chain length decreases further to hexaose, pentaose, and smaller, the elicitor activity generally diminishes. oup.comresearchgate.net This graded response highlights a quantitative relationship between the number of N-acetylglucosamine units and the strength of the induced defense response. This size-dependent activity is a common feature of chitin perception across different plant species.

| Chitin Oligosaccharide | Degree of Polymerization (DP) | Relative Elicitor Activity/Receptor Binding |

|---|---|---|

| N-Acetylchitopentaose | 5 | Moderate |

| N-Acetylchitohexaose | 6 | High |

| N-Acetylchitoheptaose | 7 | Very High |

| This compound | 8 | Very High / Optimal |

Future Directions in N Acetylchitooctaose Research

Advanced Structural Biology of Receptor-N-Acetylchitooctaose Complexes

A complete understanding of how N-Acetylchitooctaose initiates a signaling cascade requires high-resolution structural information of its interaction with plant receptors. While the structures of many human G-protein coupled receptors (GPCRs) have been solved using techniques like cryo-electron microscopy (cryo-EM), the structural biology of plant membrane receptors has been more challenging to study. mdpi.comelifesciences.org

The future in this area lies in applying these advanced structural methods to the this compound-receptor complex. saromics.com Determining the cryo-EM or X-ray crystal structure of proteins like CEBiP and CERK1 in their active, this compound-bound state would provide unprecedented detail. plos.org Such structures would reveal:

The precise amino acid residues in the receptor that form the binding pocket and contact this compound.

The conformational changes that occur in the receptor upon ligand binding, which are critical for transmitting the signal across the plasma membrane.

The structural basis for ligand specificity, explaining why an octaose is often more active than shorter chitin (B13524) fragments.

The architecture of the entire receptor complex, including how receptors like CEBiP and CERK1 interact to form a functional signaling unit.

This knowledge is fundamental not only for basic science but also for potentially engineering receptors with altered specificities or enhanced sensitivity. saromics.com

This compound in Broader Plant-Microbe Symbiotic and Pathogenic Interactions

Research has traditionally focused on this compound as a Pathogen-Associated Molecular Pattern (PAMP) derived from pathogenic fungi. However, chitin is also a major component of the cell walls of beneficial symbiotic fungi, such as arbuscular mycorrhizae. This raises a critical question: how do plants discriminate between friend and foe when both present similar molecular cues? ismpmi.org

Future research must address the role of chitin perception in the context of this broader spectrum of interactions. nih.gov It is hypothesized that the outcome of the interaction (symbiosis vs. defense) may be determined by several factors:

The specific structure of the elicitor: Symbiotic fungi may produce modified chitin oligomers that are perceived differently.

The presence of other signaling molecules: Symbiotic microbes may secrete effector proteins that suppress the defense response typically triggered by chitin.

The specific receptor complex engaged: Plants may use different receptor combinations to distinguish between pathogenic and symbiotic signals.

The concept that symbiotic relationships evolved from the co-option of pre-existing defense mechanisms is central to this line of inquiry. nih.gov Investigating the signaling pathways activated by this compound in the context of mycorrhizal colonization will be crucial to unraveling how plants fine-tune their responses to accommodate beneficial partners while remaining vigilant against pathogens. numberanalytics.com

Development of Novel Research Tools and Probes Based on this compound

The advancement of our understanding is often linked to the development of new tools to probe biological systems. In the study of this compound, chemically modified versions of the molecule have already proven invaluable. A biocytin (B1667093) hydrazide conjugate of this compound (GN8-Bio) has been instrumental in affinity-labeling and identifying the chitin elicitor binding protein, CEBiP. oup.comresearchgate.netokayama-u.ac.jp

The future of this field will see the creation of a more diverse and sophisticated toolkit of this compound-based probes. unina.itrsc.org These novel tools will enable researchers to ask more complex questions about the signaling pathway. The development could include:

Fluorescently-labeled Probes: Attaching fluorescent dyes to this compound would allow for real-time visualization of its binding to receptors on the surface of living cells and tissues.

Photo-affinity Probes: These probes carry a light-activated chemical group that forms a permanent, covalent bond with the receptor upon UV irradiation. This is a powerful method for irreversibly capturing and identifying binding partners, even those with weak or transient interactions.

Activity-Based Probes (ABPs): Going beyond the initial receptor, ABPs could be designed based on the this compound structure to target and report on the activity of downstream enzymes in the signaling cascade, such as specific kinases or phosphatases. nih.govnih.gov

Irreversible Inhibitors: Probes designed to bind irreversibly to the receptor's active site can serve as powerful tools to permanently block the signaling pathway, helping to dissect its downstream consequences. rsc.org

Table 3: Potential Novel Research Probes Based on this compound

| Probe Type | Description | Research Application | Reference |

|---|---|---|---|

| Fluorescent Probe | This compound conjugated to a fluorescent dye (e.g., FITC, Cy5). | Live-cell imaging of receptor localization and dynamics. | rsc.org |

| Photo-affinity Probe | Contains a photoreactive group (e.g., benzophenone, diazirine) for covalent crosslinking. | Stable capture and identification of novel receptors and interacting proteins. | researchgate.net |

| Activity-Based Probe (ABP) | Designed to covalently modify the active site of a target enzyme family (e.g., kinases). | Functional profiling of downstream signaling enzymes in complex protein mixtures. | nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.